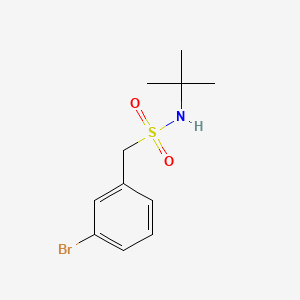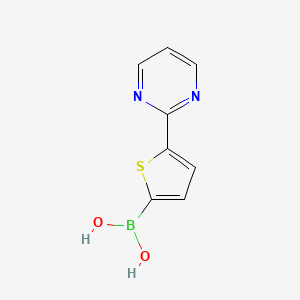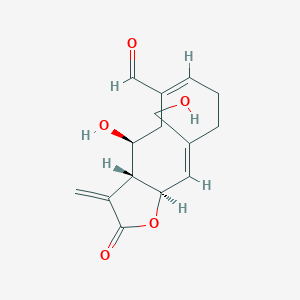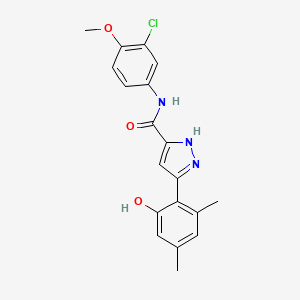
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring substituted with a tetrahydropyran moiety and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde typically involves the formation of the cyclobutane ring followed by the introduction of the tetrahydropyran moiety and the aldehyde group. One common method involves the use of cyclobutane derivatives and tetrahydropyran intermediates under specific reaction conditions. For example, the reaction of cyclobutane carboxylic acid with tetrahydropyran-4-ylmethanol in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyran moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carboxylic acid.
Reduction: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The tetrahydropyran moiety can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclobutane: A four-membered ring containing four carbon atoms.
Cyclobutane carboxaldehyde: A cyclobutane ring with an aldehyde functional group.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, tetrahydropyran moiety, and aldehyde group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
3-(oxan-4-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-8-5-10(6-8)9-1-3-12-4-2-9/h7-10H,1-6H2 |
InChIキー |
MTAGXUCKAWCKKD-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2CC(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)



![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)


![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
